molecular formula C21H21ClN6O B11258550 N-(2-chlorophenyl)-7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2-chlorophenyl)-7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11258550
M. Wt: 408.9 g/mol
InChI Key: BXBQLZVOLFSPHE-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H21ClN6O

Molecular Weight

408.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H21ClN6O/c1-13-18(20(29)26-17-7-5-4-6-16(17)22)19(28-21(25-13)23-12-24-28)14-8-10-15(11-9-14)27(2)3/h4-12,19H,1-3H3,(H,26,29)(H,23,24,25)

InChI Key

BXBQLZVOLFSPHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)N(C)C)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl and dimethylaminophenyl groups. Common reagents used in these reactions include various chlorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(2-CHLOROPHENYL)-7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-tubercular activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, modulating their activity and resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(PYRAZINE-2-CARBONYL)PIPERAZINE/HOMOPIPERAZINE-1-YL)PYRIDIN-3-YL)BENZAMIDE: Known for its anti-tubercular activity.

    BENZO[F]PYRIMIDO[1,2-D][1,2,3]TRIAZOLO[1,5-A][1,4]DIAZEPINE: Studied for its antiproliferative activities.

Uniqueness

N-(2-CHLOROPHENYL)-7-[4-(DIMETHYLAMINO)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of functional groups and the triazolopyrimidine core make it a valuable compound for further research and development.

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